molecular formula C10H7BrO3 B1340815 6-bromo-2H-chromene-3-carboxylic acid CAS No. 380607-15-8

6-bromo-2H-chromene-3-carboxylic acid

Cat. No. B1340815
CAS RN: 380607-15-8
M. Wt: 255.06 g/mol
InChI Key: NXMIFPOLKMLPLG-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H7BrO3 . It has a molecular weight of 255.07 . The compound is a yellow solid .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate was synthesized via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane .


Molecular Structure Analysis

The InChI code for 6-bromo-2H-chromene-3-carboxylic acid is 1S/C10H7BrO3/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-4H,5H2, (H,12,13) .


Chemical Reactions Analysis

The reaction mechanism involved a number of steps, starting with the fast reaction between reactants to generate an intermediate, which was then consumed following first-order kinetics .


Physical And Chemical Properties Analysis

6-Bromo-2H-chromene-3-carboxylic acid is a yellow solid . It has a molecular weight of 255.07 . The compound should be stored at ambient temperature .

Scientific Research Applications

Antitumor Activity

The compound 6-bromo-2H-chromene-3-carboxylic acid has shown promising results in antitumor activity, particularly against liver carcinoma (HEPG2-1). Derivatives such as pyrazolo [1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole have demonstrated significant inhibitory effects with IC50 values ranging from 2.70 to 4.90 µM .

Supramolecular Assembly

In the realm of supramolecular chemistry, this compound has been involved in C–N⋯π interactions, where the CN of one molecule interacts with the 2H-pyran ring of another molecule. This type of interaction is crucial for the formation of complex structures and has implications in material science and nanotechnology .

properties

IUPAC Name

6-bromo-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMIFPOLKMLPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585443
Record name 6-Bromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2H-chromene-3-carboxylic acid

CAS RN

380607-15-8
Record name 6-Bromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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